2-Nitroanisole

描述

This compound is a synthetic, colorless or slightly yellow liquid that is insoluble in water and soluble in most organic solvents. It is used primarily as a precursor to o-anisidine, which is used extensively in the synthesis of azo dyes. This compound is also used as an intermediate for the preparation of pharmaceuticals products. The primary routes of potential human exposure to this compound are dermal contact, ingestion and inhalation. It is reasonably anticipated to be a human carcinogen. (NCI05)

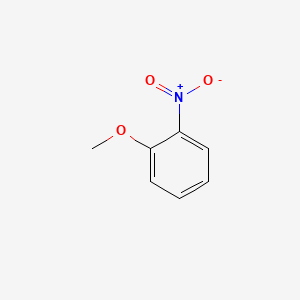

Structure

3D Structure

属性

IUPAC Name |

1-methoxy-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFBYEGUGFPZCNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020962 | |

| Record name | 1-Methoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless, yellow, or reddish liquid; [HSDB] Yellow liquid; mp = 9-10 deg C; [MSDSonline], COLOURLESS-TO-YELLOW-RED LIQUID. | |

| Record name | o-Nitroanisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6415 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-NITROANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1520 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

277 °C; 144 °C at 4 mm Hg, Boiling point range: 268-271 °C, 277 °C | |

| Record name | 2-Nitroanisole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NITROANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1520 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

124 °C, 142 °C closed cup, 142 °C c.c. | |

| Record name | o-Nitroanisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6415 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Nitroanisole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NITROANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1520 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Miscible with ethanol, ethyl ether; soluble in carbon tetrachloride, In water, 1.69X10+3 mg/L at 30 °C, Solubility in water, g/l at 30 °C: 1.69 (slightly soluble) | |

| Record name | 2-Nitroanisole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NITROANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1520 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.2540 g/cu cm at 20 °C, Relative density (water = 1): 1.25 (20 °C) | |

| Record name | 2-Nitroanisole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NITROANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1520 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 5.29 | |

| Record name | 2-NITROANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1520 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0036 [mmHg], 3.6X10-3 mm Hg at 25 °C, Vapor pressure, kPa at 30 °C: 0.004 | |

| Record name | o-Nitroanisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6415 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Nitroanisole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NITROANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1520 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless to yellowish liquid, Light reddish or amber liquid | |

CAS No. |

91-23-6, 29191-53-5 | |

| Record name | 2-Nitroanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029191535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitroanisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5506 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-methoxy-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Methoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-NITROANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRE7HLZ17K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Nitroanisole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NITROANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1520 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

10.5 °C | |

| Record name | 2-Nitroanisole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NITROANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1520 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Nitroanisole: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of 2-Nitroanisole. The information is curated for professionals in research and development, with a focus on data clarity and experimental context.

Chemical Identity and Structure

This compound, also known as 1-methoxy-2-nitrobenzene, is an organic compound with the chemical formula C₇H₇NO₃.[1][2][3][4] It is characterized by an anisole molecule where a nitro group has substituted one of the hydrogen atoms at the ortho position relative to the methoxy group.[1][3][5] This compound is a synthetic, colorless to yellowish or reddish liquid.[1][5][6]

The structure of this compound is critical to its chemical behavior. The presence of both the electron-donating methoxy group and the electron-withdrawing nitro group on the benzene ring influences its reactivity, particularly in electrophilic aromatic substitution and reduction reactions.

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Tabulated Physicochemical Data

The following tables summarize the key physical and chemical properties of this compound for easy reference and comparison.

Table 1: General Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 91-23-6 | [1][2][3][5][7] |

| Molecular Formula | C₇H₇NO₃ | [1][2][3][4] |

| Molecular Weight | 153.14 g/mol | [1][2][4][7] |

| IUPAC Name | 1-methoxy-2-nitrobenzene | [1] |

| Synonyms | o-Nitroanisole, 2-Methoxynitrobenzene | [3][6] |

Table 2: Physical Properties

| Property | Value | Reference(s) |

| Appearance | Colorless to yellowish or reddish liquid | [1][5][6] |

| Melting Point | 9-12 °C | [2][5][7] |

| Boiling Point | 273-277 °C | [1][2][5][7] |

| Density | 1.254 g/mL at 20-25 °C | [1][5][7] |

| Flash Point | 124-142 °C | [2][8] |

| Refractive Index (n20/D) | 1.561 | [7][9] |

| Vapor Pressure | 0.0036 mmHg | [1] |

| Vapor Density (air=1) | 5.29 | [1] |

Table 3: Solubility

| Solvent | Solubility | Reference(s) |

| Water | Insoluble to sparingly soluble (1.69 g/L at 30°C) | [1][3][6][7][10] |

| Ethanol | Soluble | [2][3][5][6][7][10] |

| Diethyl Ether | Soluble | [3][6][7][10] |

| Carbon Tetrachloride | Soluble | [1] |

Table 4: Spectroscopic Data

| Technique | Data Highlights | Reference(s) |

| ¹H NMR | Spectral data available in Sadtler Research Laboratories Spectral Collection (Proton NMR: 1887). | [1][6] |

| ¹³C NMR | Spectral data have been reported (C-13: 931). | [6] |

| Infrared (IR) | Spectral data available (prism, grating[11]). | [6] |

| Mass Spectrometry (MS) | GC-MS data available, major fragments (m/z) reported. | [1] |

| Ultraviolet (UV) | Max absorption in cyclohexane at 249 nm and 304 nm. |

Experimental Protocols

Synthesis of this compound

There are two primary methods for the synthesis of this compound.

Method 1: From 2-Chloronitrobenzene

This method involves the nucleophilic aromatic substitution of chlorine with a methoxy group.

-

Reactants: 2-Chloronitrobenzene, Methanolic Sodium Hydroxide.[1][6]

-

Procedure:

-

A solution of 2-chloronitrobenzene in methanol is prepared.[1][6]

-

Methanolic sodium hydroxide is slowly added to the solution at 70°C.[1][6]

-

To drive the reaction to completion, the mixture is gradually heated under pressure to 95°C.[1][6]

-

After the reaction is complete, the mixture is diluted with water.[1][6]

-

The product, this compound, separates as an oil and can be isolated.[1][6]

-

-

Yield: Approximately 90%.[1]

Method 2: Nitration of Anisole

This method involves the electrophilic aromatic substitution of a hydrogen atom on the anisole ring with a nitro group.

-

Reactants: Anisole, Concentrated Nitric Acid, Concentrated Sulfuric Acid.[9][12]

-

Procedure:

-

Anisole is treated with a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.[9][12]

-

The reaction is typically carried out at a low temperature (0-5°C) to prevent over-nitration and control the reaction rate.[9]

-

The methoxy group of anisole directs the nitration to the ortho and para positions, resulting in a mixture of this compound and 4-nitroanisole.[4][9][12]

-

-

Purification: The resulting isomers can be separated by techniques such as fractional distillation or chromatography.[9]

Synthesis Workflow: From 2-Chloronitrobenzene

References

- 1. This compound - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Oxidation of carcinogenic this compound by rat cytochromes P450 - similarity between human and rat enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What happens when anisole is nitrated? - askIITians [askiitians.com]

- 5. CCCC 2004, Volume 69, Issue 3, Abstracts pp. 589-602 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 6. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Oxidation of carcinogenic this compound by rat cytochromes P450 – similarity between human and rat enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. Convert anisole to o-nitroanisole | Filo [askfilo.com]

- 10. electronicsandbooks.com [electronicsandbooks.com]

- 11. publications.iarc.who.int [publications.iarc.who.int]

- 12. epa.gov [epa.gov]

An In-depth Technical Guide to the Synthesis and Reaction Mechanisms of 2-Nitroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and reaction mechanisms of 2-nitroanisole, a key intermediate in the manufacturing of dyes, pharmaceuticals, and agrochemicals.[1] This document details established synthetic routes, elucidates the underlying reaction mechanisms, and presents relevant quantitative data and experimental protocols for laboratory and industrial applications.

Introduction

This compound, systematically named 1-methoxy-2-nitrobenzene, is a pale yellow to light brown crystalline solid or oily liquid at room temperature.[1] Its molecular structure, featuring a methoxy group ortho to a nitro group on a benzene ring, dictates its reactivity and utility as a versatile chemical building block.[1] This guide explores the primary methods for its synthesis and the fundamental mechanisms governing its formation and subsequent reactions.

Synthesis of this compound

There are two principal industrial methods for the synthesis of this compound: the nitration of anisole and the nucleophilic substitution of 2-substituted nitrobenzenes.

Nitration of Anisole

The direct nitration of anisole (methoxybenzene) is a common laboratory and industrial method for producing a mixture of ortho- and para-nitroanisole.[2] The reaction is a classic example of electrophilic aromatic substitution.[3]

Reaction Mechanism: The reaction proceeds via the formation of a nitronium ion (NO₂⁺) from the reaction of concentrated nitric and sulfuric acids.[3] The methoxy group is an activating, ortho-para directing group due to the resonance effect (+M effect) of the lone pairs on the oxygen atom, which increases the electron density at the ortho and para positions of the benzene ring.[3][4] The nitronium ion then attacks the electron-rich ring to form a sigma complex (Wheland intermediate), which is stabilized by resonance.[3] Subsequent deprotonation restores the aromaticity of the ring, yielding the nitroanisole products.[3] The para isomer is typically the major product due to reduced steric hindrance compared to the ortho position.[2]

Caption: Nitration of Anisole Mechanism.

Experimental Protocol: Nitration of Anisole [1]

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Cool the anisole in a corrosion-resistant reactor to 0–5 °C.[1]

-

Slowly add the nitrating mixture to the cooled anisole with vigorous stirring, maintaining the low temperature to minimize the formation of dinitro derivatives.[1]

-

After the addition is complete, continue stirring at low temperature for a specified period.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product mixture.

-

Filter the solid product, wash with cold water to remove residual acids, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.

-

The mixture of ortho- and para-nitroanisole can be separated by fractional distillation or recrystallization.

| Parameter | Value | Reference |

| Reactants | Anisole, Conc. HNO₃, Conc. H₂SO₄ | [1] |

| Temperature | 0–5 °C | [1] |

| Major Products | This compound, 4-Nitroanisole | [2] |

Williamson Ether Synthesis from 2-Nitrophenol

This method involves the methylation of 2-nitrophenol and is a specific application of the Williamson ether synthesis.[5][6] This reaction proceeds via an SN2 mechanism.[6]

Reaction Mechanism: 2-Nitrophenol is first deprotonated by a base, such as sodium hydroxide, to form the 2-nitrophenoxide ion.[5] This nucleophilic phenoxide then attacks the methylating agent, typically dimethyl sulfate or methyl iodide, in a bimolecular nucleophilic substitution (SN2) reaction.[5][7] The methyl group is transferred to the oxygen atom, and the leaving group (e.g., sulfate or iodide) departs, yielding this compound.[7]

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol: Synthesis from 2-Nitrophenol [5]

-

In a three-necked flask equipped with a reflux condenser, stirrer, internal thermometer, and dropping funnel, treat 1 mole of 2-nitrophenol with 1.25 mole of 10% sodium hydroxide solution with stirring.[5]

-

With vigorous stirring and cooling to maintain the temperature below 40 °C, add 1 mole of dimethyl sulfate.[5]

-

After the addition is complete, heat the mixture on a boiling water bath for 30 minutes to complete the reaction and destroy any unreacted dimethyl sulfate.[5]

-

After cooling, separate the organic layer.

-

Extract the aqueous layer several times with ether.

-

Combine the organic phases and wash with dilute sodium carbonate solution, followed by water.

-

Dry the organic layer with calcium chloride and fractionally distill to obtain this compound.[5]

| Parameter | Value | Reference |

| Reactants | 2-Nitrophenol, Dimethyl Sulfate, Sodium Hydroxide | [5] |

| Temperature | Below 40 °C (addition), then boiling water bath | [5] |

| Yield | 50% | [5] |

Nucleophilic Aromatic Substitution of 2-Chloronitrobenzene

A significant industrial route for the production of this compound involves the reaction of 2-chloronitrobenzene with methanolic sodium hydroxide.[8] This is a nucleophilic aromatic substitution reaction.

Reaction Mechanism: The methoxide ion (CH₃O⁻), a strong nucleophile, attacks the carbon atom bearing the chlorine atom in 2-chloronitrobenzene. The presence of the electron-withdrawing nitro group ortho to the chlorine atom activates the ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex. The chloride ion is then eliminated, resulting in the formation of this compound.

Caption: Nucleophilic Aromatic Substitution Mechanism.

Experimental Protocol: Synthesis from 2-Chloronitrobenzene [5][8]

-

In a 1-liter autoclave, dissolve 23 grams of metallic sodium in 600 ml of dry methanol to prepare sodium methoxide.[5]

-

Add 158 grams of pure o-nitrochlorobenzene to the sodium methoxide solution.[5]

-

Seal the autoclave and heat it in an oil bath. Raise the temperature to 120 °C over 1 hour, hold at this temperature for 3 hours, and then hold at 128 °C for 1 hour. The pressure will be between 8 to 10 atmospheres.[5]

-

After the reaction, vent the methanol through a condenser for recovery.[5]

-

Remove the reaction product from the autoclave, washing the vessel with hot water to remove sodium chloride.[5]

-

Wash the crude product twice with five times its volume of hot water.[5]

-

Separate the product and purify by vacuum distillation.[5]

| Parameter | Value | Reference |

| Reactants | o-Nitrochlorobenzene, Sodium Methoxide (from Sodium and Methanol) | [5][8] |

| Temperature | 120–128 °C | [5] |

| Pressure | 8–10 atmospheres | [5] |

| Yield | 88-90% | [5][8] |

Reactions of this compound

This compound is a valuable intermediate due to the reactivity of its nitro group and its susceptibility to further aromatic substitution.

Reduction of the Nitro Group

The most significant reaction of this compound is the reduction of its nitro group to an amino group, yielding o-anisidine (2-methoxyaniline).[1][8] This product is a crucial precursor in the synthesis of azo dyes.[1]

Reaction: C₇H₇NO₃ + 6[H] → C₇H₉NO + 2H₂O

Common reducing agents include hydrogen gas with a catalyst (e.g., nickel) or iron in the presence of an acid like formic acid.[8]

Further Electrophilic Aromatic Substitution

The methoxy group in this compound is an activating ortho-para director, while the nitro group is a deactivating meta-director. The overall effect is that further electrophilic substitution is directed to the positions ortho and para to the methoxy group and meta to the nitro group.

Safety and Handling

This compound is considered harmful if swallowed and may cause cancer.[9][10] It is important to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.[9] Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[1] For disposal, use a licensed professional waste disposal service.[1]

Conclusion

The synthesis of this compound can be effectively achieved through several well-established methods, each with its own advantages in terms of yield, scalability, and starting material availability. Understanding the underlying reaction mechanisms—electrophilic aromatic substitution for the nitration of anisole, and nucleophilic substitution for the Williamson ether synthesis and the reaction of 2-chloronitrobenzene—is crucial for optimizing reaction conditions and ensuring product purity. The versatile reactivity of this compound, particularly the reduction of its nitro group, solidifies its importance as a key intermediate in the chemical industry. Proper safety protocols must be strictly adhered to when handling this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. discussion.tiwariacademy.com [discussion.tiwariacademy.com]

- 3. Nitration of Anizole – Myetutors [myetutors.com]

- 4. What happens when anisole is nitrated class 11 chemistry CBSE [vedantu.com]

- 5. prepchem.com [prepchem.com]

- 6. byjus.com [byjus.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. This compound - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. lobachemie.com [lobachemie.com]

An In-depth Technical Guide to o-Nitroanisole: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of o-Nitroanisole (1-methoxy-2-nitrobenzene). The information is curated for professionals in research and development, offering detailed data, experimental methodologies, and key chemical insights.

General and Safety Information

o-Nitroanisole is an organic compound with the formula CH₃OC₆H₄NO₂.[1] It presents as a colorless to light yellow or reddish liquid.[2][3][4] This compound is a critical intermediate in the synthesis of other chemicals, particularly in the dye and pharmaceutical industries.[2][5] Due to its chemical nature, it is important to handle o-Nitroanisole with care. It is considered toxic and can be harmful if swallowed, inhaled, or absorbed through the skin, potentially causing irritation to the skin, eyes, and mucous membranes.[2][6] High concentrations may lead to methemoglobinemia.[7] The National Toxicology Program has classified o-Nitroanisole as a substance that is reasonably anticipated to be a human carcinogen.[3][4]

Physical Properties

The physical characteristics of o-Nitroanisole are well-documented, making it a predictable reagent in various experimental settings. It is generally insoluble in water but soluble in organic solvents like ethanol and ether.[2][3]

Table 1: Key Physical Properties of o-Nitroanisole

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇NO₃ | [2][5][8] |

| Molecular Weight | 153.14 g/mol | [3][5][6] |

| Appearance | Colorless to light yellow liquid | [1][2][3] |

| Melting Point | 9-12 °C (48.9 - 53.6 °F) | [2][5][6] |

| Boiling Point | 273 - 277 °C (523 - 531 °F) at 760 mmHg | [2][6][9] |

| Density | 1.254 g/mL at 20-25 °C | [1][2][9] |

| Vapor Pressure | 1 mmHg at 127 °F (52.8 °C) | [6] |

| 3.6 × 10⁻³ mmHg at 25 °C | [8][9] | |

| Vapor Density | 5.29 (Air = 1) | [4][8] |

| Refractive Index | n20/D 1.561 - 1.562 | [2][3][10] |

| Flash Point | >230 °F (>110 °C) | [2][6] |

| Water Solubility | <1 mg/mL at 75°F; Insoluble | [2][3][6] |

| 1.690 g/L at 30 °C | [9] | |

| Log K_ow_ (Octanol/Water Partition Coeff.) | 1.73 | [9] |

Chemical Properties and Reactivity

o-Nitroanisole's chemical behavior is primarily dictated by the nitro and methoxy groups on the benzene ring. It is stable under normal conditions but can react vigorously under specific circumstances.[2][8] It is incompatible with strong oxidizing agents.[2]

A key reaction is the reduction of the nitro group to an amine, which forms o-anisidine. This reaction is fundamental to its primary use as a precursor for dyes.[1]

Notable Reactions:

-

Reduction to o-Anisidine: The nitro group can be reduced to an amino group, yielding o-anisidine, a vital precursor in the synthesis of azo dyes.[1]

-

Reactivity with Strong Bases/Reducing Agents: It reacts explosively with a mixture of sodium hydroxide and zinc.[6][8]

-

Catalytic Hydrogenation: Catalytic hydrogenation in the presence of a nickel catalyst can be explosive.[4]

Experimental Protocols

Synthesis of o-Nitroanisole

The industrial synthesis of o-Nitroanisole is typically achieved via the methoxylation of o-nitrochlorobenzene.[1][2]

Methodology: Williamson Ether Synthesis

This protocol is based on the method described in patent CN101643419A.[11]

-

Charging the Reactor: A stainless steel autoclave is charged with 100g of o-Nitrochlorobenzene, 250ml of methanol, and 32g of sodium hydroxide.[11]

-

Reaction Conditions: The autoclave is sealed, and the pressure is controlled at 0.1–1 MPa. The temperature is maintained between 30–60 °C.[11]

-

Reaction Time: The reaction mixture is held under these conditions for 3–5 hours.[11]

-

Incubation: Following the initial reaction, the mixture is incubated for 10 hours at a temperature of 80–100 °C.[11]

-

Work-up:

-

Analysis: The product purity can be determined using liquid-phase chromatographic analysis, with expected molar yields around 95%.[11]

Analytical Methods

The purity and characterization of o-Nitroanisole are commonly assessed using chromatographic techniques.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of o-Nitroanisole is prepared in a suitable volatile solvent (e.g., dichloromethane or hexane).

-

Instrumentation: A gas chromatograph equipped with a mass spectrometer detector is used. A capillary column appropriate for separating aromatic compounds (e.g., a DB-5ms) is installed.

-

GC Conditions:

-

Injector Temperature: Typically set around 250 °C.

-

Oven Program: An initial temperature of ~70 °C, held for 1-2 minutes, followed by a ramp of 10-20 °C/min up to a final temperature of ~280 °C.

-

Carrier Gas: Helium is used at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scanned from m/z 40 to 400.

-

-

Data Analysis: The retention time of the o-Nitroanisole peak is used for identification, and the mass spectrum is compared against a library database for confirmation. The fragmentation pattern will show characteristic ions for the compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of o-Nitroanisole.

-

¹H NMR: Proton NMR data is available for o-Nitroanisole, which can be used to confirm the positions of the protons on the aromatic ring and the methoxy group.[12]

-

Mass Spectrometry (MS): GC-MS analysis provides a distinct fragmentation pattern for o-Nitroanisole, with the molecular ion peak at m/z 153.[13]

-

Infrared (IR) and Raman Spectroscopy: FTIR and Raman spectra are available and can be used to identify functional groups, such as the C-O-C stretch of the ether, the Ar-H bonds, and the characteristic symmetric and asymmetric stretches of the nitro group.[13]

Core Chemical Transformation and Application

The primary industrial value of o-Nitroanisole stems from its role as a chemical intermediate. Its reduction to o-anisidine is the gateway to a wide range of azo dyes and other specialized organic compounds.

References

- 1. o-Nitroanisole - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. Nitroanisole [drugfuture.com]

- 4. 2-Nitroanisole | C7H7NO3 | CID 7048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. O-nitroanisole | 91-23-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 6. NITROANISOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. o-Nitroanisole - Hazardous Agents | Haz-Map [haz-map.com]

- 8. ortho-Nitroanisole - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Table 1, Properties of o-Nitroanisole - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. o-nitroanisole [stenutz.eu]

- 11. CN101643419A - Method for preparing o-nitroanisole - Google Patents [patents.google.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. spectrabase.com [spectrabase.com]

Spectroscopic Analysis of 2-Nitroanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Nitroanisole (CAS No. 91-23-6), a crucial intermediate in the synthesis of various dyes and pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₇H₇NO₃, with a molecular weight of 153.14 g/mol . Spectroscopic analysis confirms the structure of a benzene ring substituted with a methoxy group and a nitro group at the ortho position.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound reveals four distinct signals corresponding to the aromatic protons and the methoxy group protons.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.82 | dd | 8.1, 1.7 | H-6 |

| 7.55 | ddd | 8.8, 7.3, 1.7 | H-4 |

| 7.14 | dd | 8.8, 1.0 | H-3 |

| 7.08 | ddd | 8.1, 7.3, 1.0 | H-5 |

| 3.92 | s | - | -OCH₃ |

Data acquired in CDCl₃ at 90 MHz. Source: Spectral Database for Organic Compounds (SDBS).

The carbon-13 NMR spectrum shows six signals, corresponding to the six unique carbon atoms in the aromatic ring and the one carbon of the methoxy group.

| Chemical Shift (δ) ppm | Assignment |

| 153.1 | C-1 (C-OCH₃) |

| 141.0 | C-2 (C-NO₂) |

| 133.7 | C-4 |

| 125.4 | C-6 |

| 120.7 | C-5 |

| 114.7 | C-3 |

| 56.5 | -OCH₃ |

Data acquired in CDCl₃ at 22.63 MHz. Source: Spectral Database for Organic Compounds (SDBS).

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2950 - 2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| 1605, 1580 | Medium | C=C Aromatic Ring Stretch |

| 1525 | Strong | Asymmetric NO₂ Stretch |

| 1350 | Strong | Symmetric NO₂ Stretch |

| 1260 | Strong | Aryl-O Stretch (Asymmetric) |

| 1020 | Strong | Aryl-O Stretch (Symmetric) |

| 785 | Strong | C-H Out-of-plane Bending (ortho-disubstituted) |

Data acquired as a liquid film. Source: Spectral Database for Organic Compounds (SDBS).

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound shows a prominent molecular ion peak and several characteristic fragment ions.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 153 | 45 | [M]⁺ (Molecular Ion) |

| 123 | 42 | [M-NO]⁺ |

| 107 | 100 | [M-NO₂]⁺ (Base Peak) |

| 95 | 30 | [M-NO-CO]⁺ |

| 77 | 95 | [C₆H₅]⁺ |

| 65 | 40 | [C₅H₅]⁺ |

Data acquired via Electron Ionization (EI) at 70 eV. Source: Spectral Database for Organic Compounds (SDBS), PubChem.[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy Protocol

2.1.1. Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Cap the NMR tube securely.

2.1.2. Data Acquisition (¹H and ¹³C):

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required.

-

Process the acquired Free Induction Decay (FID) data by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

IR Spectroscopy Protocol

2.2.1. Sample Preparation (Liquid Film):

-

Place one or two drops of liquid this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.

-

Ensure there are no air bubbles in the film.

2.2.2. Data Acquisition (FT-IR):

-

Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty beam path or the clean salt plates.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

The data is typically collected over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry Protocol

2.3.1. Sample Introduction:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer. For a volatile and thermally stable compound like this compound, this can be done via direct insertion probe or, more commonly, through the gas chromatography (GC) inlet of a GC-MS system.

2.3.2. Data Acquisition (EI-MS):

-

The sample is vaporized in the ion source.

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion at a specific m/z value.

-

The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of an organic compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

The Synthesis of 2-Nitroanisole: A Journey Through Aromatic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitroanisole, a key intermediate in the synthesis of a wide array of organic compounds, including dyes and pharmaceuticals, has a rich history rooted in the foundational principles of aromatic chemistry. Its production has evolved from early explorations of nitration reactions in the 19th century to more refined industrial processes. This technical guide provides a comprehensive overview of the discovery and historical development of this compound synthesis, focusing on the two primary manufacturing routes: the electrophilic nitration of anisole and the nucleophilic aromatic substitution of 2-chloronitrobenzene. Detailed experimental protocols, comparative quantitative data, and mechanistic diagrams are presented to offer a thorough understanding of these core chemical transformations.

Discovery and Historical Context

The synthesis of this compound is intrinsically linked to the broader history of aromatic nitration. While no single individual is credited with its initial synthesis, it is understood to have been first prepared in the late 19th century during systematic investigations into the nitration of aromatic ethers.[1] The foundational work on nitrating aromatic compounds, initiated by Eilhard Mitscherlich's synthesis of nitrobenzene in 1834, paved the way for these explorations. The subsequent development of "mixed acid" (a combination of nitric and sulfuric acids) by Mansfield provided a more potent and versatile nitrating agent, which became the standard for many years.[2]

The two principal pathways to this compound emerged from fundamental discoveries in organic chemistry:

-

Electrophilic Aromatic Substitution: The nitration of anisole, an activated benzene ring, represents a classic example of this reaction type. The methoxy group of anisole is an ortho-, para-director, leading to a mixture of this compound and 4-Nitroanisole.

-

Nucleophilic Aromatic Substitution: The synthesis from 2-chloronitrobenzene and a methoxide source, a variation of the Williamson ether synthesis, became a viable industrial method. This pathway leverages the activation of the benzene ring towards nucleophilic attack by the electron-withdrawing nitro group.

The evolution of this compound synthesis has been driven by the need for higher yields, improved isomer selectivity, and safer, more economical industrial processes.

Core Synthesis Methodologies

Electrophilic Nitration of Anisole

The direct nitration of anisole is a widely studied method for producing this compound. The reaction typically yields a mixture of ortho- and para-isomers, with the ratio being highly dependent on the reaction conditions.

The nitration of anisole proceeds via the canonical electrophilic aromatic substitution mechanism. The key steps are:

-

Formation of the Nitronium Ion (NO₂⁺): In the presence of a strong acid catalyst like sulfuric acid, nitric acid is protonated and subsequently loses a molecule of water to form the highly electrophilic nitronium ion.

-

Electrophilic Attack: The electron-rich anisole ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as the sigma complex or Wheland intermediate.

-

Deprotonation: A weak base, typically water or the bisulfate ion, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitroanisole product.

Protocol 2.1.1: Mixed-Acid Nitration of Anisole

This is the traditional and most common method for anisole nitration.

-

Reagents:

-

Anisole

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

-

Procedure:

-

A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled to 0-5 °C in an ice bath.

-

Anisole is added dropwise to the cold mixed acid with vigorous stirring, ensuring the temperature remains below 10 °C to minimize dinitration and side reactions.

-

After the addition is complete, the reaction mixture is stirred at low temperature for a specified period.

-

The mixture is then poured onto crushed ice, and the resulting nitroanisole isomers precipitate.

-

The solid product is collected by filtration, washed with water, and then with a dilute sodium bicarbonate solution to remove acidic impurities.

-

The crude product, a mixture of ortho- and para-isomers, is then purified, typically by fractional distillation or crystallization.

-

Protocol 2.1.2: Nitration with Dilute Nitric Acid

Nitration of anisole can also be achieved using dilute nitric acid, often catalyzed by the presence of nitrous acid.

-

Reagents:

-

Anisole

-

Dilute Nitric Acid (e.g., 40-60%)

-

(Optional) Sodium Nitrite as a source of nitrous acid

-

-

Procedure:

-

Anisole is added to the dilute nitric acid solution at a controlled temperature.

-

The reaction mixture is stirred for an extended period.

-

Work-up is similar to the mixed-acid method, involving quenching with water, neutralization, and extraction or filtration of the product.

-

| Nitrating Agent | Temperature (°C) | Catalyst | Ortho:Para Isomer Ratio | Yield (%) | Reference |

| Conc. HNO₃ / Conc. H₂SO₄ | 0 - 5 | H₂SO₄ | Varies (e.g., ~1.8 to 0.7) | High | [1][3] |

| 60% HNO₃ | 0 | Urea | - | - | [4] |

| 50% HNO₃ with 0.1 M HNO₂ | Room Temp. | HNO₂ | - | - | [4] |

| 65% HNO₃ / P₂O₅ on SiO₂ | Solvent-free | P₂O₅/SiO₂ | - | High | [1] |

| HNO₃ / Acetic Anhydride | - | - | High o:p ratio | - | [5] |

Nucleophilic Aromatic Substitution of 2-Chloronitrobenzene

This method is a common industrial route for the synthesis of this compound, avoiding the co-production of the para-isomer.

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which involves two main steps:

-

Nucleophilic Attack: The methoxide ion (CH₃O⁻) attacks the carbon atom bearing the chlorine atom, which is activated by the electron-withdrawing nitro group at the ortho position. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Loss of Leaving Group: The chloride ion is eliminated from the Meisenheimer complex, restoring the aromaticity of the ring and forming the this compound product.

Protocol 2.2.1: Synthesis from 2-Chloronitrobenzene and Sodium Methoxide

This is a widely used industrial process.

-

Reagents:

-

2-Chloronitrobenzene

-

Sodium Methoxide (NaOCH₃) or Sodium Hydroxide in Methanol

-

Methanol (as solvent)

-

-

Procedure:

-

A solution of 2-chloronitrobenzene in methanol is prepared in a pressure reactor.

-

A solution of sodium hydroxide in methanol (or sodium methoxide) is slowly added to the reactor at an elevated temperature (e.g., 70 °C).

-

The temperature is then gradually increased under pressure (e.g., to 95 °C) to drive the reaction to completion.

-

After cooling, the reaction mixture is diluted with water.

-

The product, this compound, separates as an oil and is isolated.

-

The aqueous layer, containing methanol and sodium chloride, can be processed to recover the methanol.

-

| Base/Methoxide Source | Solvent | Temperature (°C) | Pressure | Yield (%) | Reference |

| Methanolic NaOH | Methanol | 70 -> 95 | Applied | 90 | [6][7] |

| Sodium Methoxide | Methanol | 46-48 -> 98 | 0.2-0.29 MPa | 74 (p-isomer example) | [8] |

| Potassium Hydroxide | Methanol | 50-60 -> boiling | - | High | [8] |

Experimental Workflows and Logical Relationships

The overall process for the synthesis and purification of this compound can be visualized as a logical workflow, from starting materials to the final product.

Conclusion

The synthesis of this compound is a testament to the enduring power and versatility of fundamental organic reactions. From its origins in the early days of aromatic chemistry to its current status as an important industrial intermediate, the production of this compound has been continually refined. The two primary methods, electrophilic nitration of anisole and nucleophilic aromatic substitution of 2-chloronitrobenzene, each offer distinct advantages and challenges. The choice of synthetic route is often dictated by factors such as the desired purity, the need to avoid isomeric mixtures, and economic considerations. A thorough understanding of the underlying reaction mechanisms, as well as the influence of reaction conditions on yield and selectivity, is crucial for researchers and professionals in the fields of chemical synthesis and drug development. The ongoing development of more efficient and environmentally benign synthetic methodologies will undoubtedly continue to shape the future of this compound production.

References

- 1. researchgate.net [researchgate.net]

- 2. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. organic chemistry - Why is the ortho product major in the nitration of anisole with nitric acid and acetic anhydride? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. US4270013A - Process for the separation of nitrotoluene isomers - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

2-Nitroanisole molecular formula and weight

An In-depth Technical Guide to 2-Nitroanisole

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, also known as 1-methoxy-2-nitrobenzene, is an aromatic organic compound with significant applications in various synthetic processes.[1] As a derivative of nitrobenzene, its chemical properties are of considerable interest in the fields of medicinal chemistry and materials science. It serves as a crucial intermediate in the synthesis of more complex molecules, including pharmaceuticals and dye intermediates.[2] This guide provides a comprehensive overview of its core chemical and physical properties, a representative synthetic protocol, and a workflow for its analysis.

Core Properties and Data

This compound is a liquid at room temperature and is slightly soluble in water.[3] Its chemical structure consists of a benzene ring substituted with a methoxy group and a nitro group at adjacent positions.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₇H₇NO₃[1][2][3][4] |

| Molecular Weight | 153.14 g/mol [1][2][4] |

| CAS Number | 91-23-6[1] |

| Appearance | Liquid (at 20°C) |

| Density | 1.254 g/mL[2] |

| Boiling Point | 277 °C[3] |

| Melting Point | 10.5 °C[3] |

| Refractive Index | ~1.561 - 1.562 (at 20°C)[2][4] |

| Solubility in Water | 1.69 g/L (at 30°C)[3] |

Experimental Protocols

The following is a representative experimental protocol for the synthesis of a derivative product, 2-methoxyaniline (o-anisidine), via the reduction of this compound. This transformation is a common step in pharmaceutical synthesis.

Synthesis of 2-Methoxyaniline via Catalytic Hydrogenation

Objective: To reduce the nitro group of this compound to an amine group using a palladium catalyst.

Materials:

-

This compound (15.3 g, 0.1 mol)

-

Methanol (200 mL)

-

10% Palladium on Carbon (Pd/C) (0.5 g)

-

Hydrogen gas (H₂)

-

Parr hydrogenation apparatus or similar

-

Filtration apparatus (e.g., Buchner funnel with Celite)

-

Rotary evaporator

Methodology:

-

Reaction Setup: In a suitable pressure vessel for a Parr hydrogenation apparatus, dissolve 15.3 g (0.1 mol) of this compound in 200 mL of methanol.

-

Catalyst Addition: Carefully add 0.5 g of 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the system with hydrogen gas to remove air. Pressurize the vessel with hydrogen gas to 50 psi.

-

Reaction Execution: Stir the mixture vigorously at room temperature. Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is typically complete within 2-4 hours.

-

Catalyst Removal: Once the reaction is complete (cessation of hydrogen uptake), carefully vent the excess hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol.

-

Product Isolation: Combine the filtrate and washings. Remove the methanol solvent using a rotary evaporator.

-

Purification: The resulting crude 2-methoxyaniline can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Diagrams and Workflows

Visual representations of experimental and logical workflows are essential for clarity in research and development.

Synthetic Pathway and Analysis Workflow

The following diagram illustrates the logical workflow from the starting material, this compound, through the synthetic protocol to the final analysis of the purified product.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Nitroanisole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Nitroanisole in various organic solvents. This information is critical for researchers and professionals in drug development and chemical synthesis, where this compound is often used as a key intermediate. Understanding its behavior in solution is essential for optimizing reaction conditions, developing robust formulations, and ensuring the quality and safety of final products.

Core Physicochemical Properties of this compound

This compound, also known as 1-methoxy-2-nitrobenzene, is a nitroaromatic compound with the chemical formula C₇H₇NO₃.[1] At room temperature, it exists as a colorless to yellowish liquid.[1] Its molecular structure, featuring a nitro group ortho to a methoxy group on a benzene ring, governs its solubility and stability characteristics.

Solubility Profile

The solubility of this compound is dictated by its molecular polarity. The presence of the polar nitro and methoxy groups allows for dipole-dipole interactions, while the benzene ring provides a nonpolar character. This dual nature results in miscibility with several common organic solvents.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents at various temperatures is not extensively available in public literature. However, based on available information, a summary of its solubility is presented in Table 1. Researchers are encouraged to determine specific solubilities in their solvent systems of interest using the experimental protocols outlined in this guide.

| Solvent | Temperature (°C) | Solubility | Citation |

| Water | 20 | 1.45 g/L | [2] |

| Water | 30 | 1.69 g/L | [1][3] |

| Ethanol | Not Specified | Soluble / Miscible | [1] |

| Diethyl Ether | Not Specified | Soluble / Miscible | [1] |

| Carbon Tetrachloride | Not Specified | Soluble | [1] |

| Methanol | Not Specified | Soluble | [4] |

| Acetone | Not Available | Not Available | |

| Toluene | Not Available | Not Available | |

| Ethyl Acetate | Not Available | Not Available | |

| Dichloromethane | Not Available | Not Available | |

| Chloroform | Not Available | Not Available | |

| Dimethylformamide (DMF) | Not Available | Not Available | |

| Dimethyl Sulfoxide (DMSO) | Not Available | Not Available |

Table 1: Solubility of this compound in Various Solvents

Stability Profile

This compound is generally considered stable under normal storage conditions.[2] However, its stability can be compromised by exposure to certain chemical agents, elevated temperatures, and light.

Chemical Stability and Incompatibilities

A summary of the known chemical stability and incompatibility information for this compound is provided in Table 2.

| Condition | Observation | Citation |

| Strong Oxidizing Agents | Incompatible; may lead to vigorous reactions. | [2] |

| Sodium Hydroxide and Zinc | Potential for explosive reaction. | [3] |

| Strong Acids | Potential for hydrolysis. | [5] |

| Hydrogen and Catalyst | Vigorous reaction at elevated temperature and pressure. | [2] |

| Thermal Stress | Unimolecular decomposition has been proposed to occur via H migration and ring closure. | [5] |

| Photochemical Stress | May be susceptible to direct photolysis by sunlight. | [1] |

Table 2: Chemical Stability and Incompatibilities of this compound

Experimental Protocols

To assist researchers in generating specific data for their applications, detailed methodologies for determining the solubility and stability of this compound are provided below.

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Objective: To determine the saturation concentration of this compound in a selected organic solvent.

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Glass vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a calibrated UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of glass vials.

-

Solvent Addition: Accurately add a known volume of the selected organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature orbital shaker. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow undissolved solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered sample with the same solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of this compound.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure accuracy and precision.

Protocol 2: Assessment of Chemical Stability (Stress Testing)

This protocol outlines a general procedure for evaluating the stability of this compound in a specific solvent under various stress conditions.

Objective: To identify potential degradation pathways and determine the stability of this compound under conditions of thermal, photolytic, and chemical stress.

Materials:

-

Solution of this compound in the selected organic solvent at a known concentration

-

Glass vials with screw caps (amber vials for photostability testing)

-

Temperature-controlled oven

-

Photostability chamber with controlled light exposure (e.g., ICH option 1 or 2)

-

Acids (e.g., 0.1 N HCl) and bases (e.g., 0.1 N NaOH) for hydrolysis studies

-

Oxidizing agent (e.g., 3% H₂O₂)

-

HPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector

Procedure:

-

Sample Preparation: Prepare solutions of this compound in the solvent of interest.

-

Stress Conditions:

-

Thermal Stability: Store vials at elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.

-

Photostability: Expose vials to a controlled light source as per ICH guidelines, alongside dark controls.

-

Acid/Base Hydrolysis: Add an appropriate amount of acidic or basic solution to the this compound solution and monitor over time.

-

Oxidative Stability: Add an oxidizing agent to the this compound solution and monitor over time.

-

-

Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the intact this compound from any potential degradation products. A PDA or MS detector is useful for identifying and characterizing new peaks.

-

Data Evaluation: Calculate the percentage of this compound remaining at each time point. Identify and, if possible, quantify any major degradation products.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and conceptual relationships relevant to the study of this compound.

References

- 1. This compound | C7H7NO3 | CID 7048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 91-23-6 [chemicalbook.com]

- 3. This compound - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 2-Methyl-5-nitroanisole | 13120-77-9 [m.chemicalbook.com]

- 5. apps.dtic.mil [apps.dtic.mil]

In-Depth Technical Guide: Health and Safety for 2-Nitroanisole Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of 2-Nitroanisole (CAS No. 91-23-6), a chemical intermediate used in the synthesis of dyes and pharmaceuticals.[1][2] Due to its potential health hazards, including carcinogenicity, it is imperative that all handling procedures are conducted with strict adherence to safety protocols to minimize exposure and ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed and is suspected of causing cancer.[3][4][5] The National Toxicology Program (NTP) anticipates it to be a human carcinogen based on sufficient evidence from animal studies.[1][6] It may also cause methemoglobinemia, which impairs the oxygen-carrying capacity of the blood.[1][7]

GHS Hazard Statements:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is critical for understanding its behavior under various laboratory conditions.

| Property | Value | Source(s) |

| Appearance | Colorless to yellowish or reddish liquid | [1][8] |

| Molecular Formula | C7H7NO3 | [3] |

| Molecular Weight | 153.14 g/mol | [1][3] |

| Melting Point | 9 - 12 °C | [3][9] |

| Boiling Point | 273 - 277 °C | [2][3] |

| Density | 1.254 g/cm³ at 20 °C | [8] |

| Flash Point | 142 °C (287.6 °F) | [5][7] |

| Autoignition Temperature | 464 °C (867.2 °F) | [5][7] |

| Water Solubility | 1.45 g/L at 20 °C | [1] |

| Solubility in other solvents | Soluble in ethanol and diethyl ether | [1][9] |

| Vapor Pressure | <0.1 hPa @ 20 °C | [5] |

| Vapor Density (Air = 1) | 5.29 | [8] |

| log P (Octanol/Water) | 1.73 | [2] |

Toxicological Information

Toxicological data is essential for risk assessment. The available quantitative data for this compound is summarized below.

| Metric | Value | Species | Route | Source(s) |

| LD50 (Oral) | 740 mg/kg | Rat | Oral | [3] |

Chronic exposure in animal studies has shown evidence of carcinogenicity. In one study in mice, oral administration led to an increased incidence of hepatocellular adenomas in males and females, and hepatoblastomas in males.[7][10] In rats, an increased incidence of mononuclear cell leukemia was observed in both sexes, as well as tumors of the urinary bladder, large intestine, and kidney.[7][10]

Experimental Protocols

Detailed experimental protocols for toxicological and carcinogenicity studies are extensive and standardized. The key studies cited for this compound followed established guidelines from the National Toxicology Program (NTP) and the Organisation for Economic Co-operation and Development (OECD).

Carcinogenicity Bioassay (NTP TR-416): The carcinogenicity of this compound was evaluated in F344/N rats and B6C3F1 mice in 2-year feed studies. A typical NTP bioassay protocol involves:

-

Dose Selection: Preliminary studies (e.g., 14-day and 13-week studies) are conducted to determine the maximum tolerated dose and appropriate dose levels for the long-term study.

-

Animal Husbandry: Animals are housed in a controlled environment with specific temperature, humidity, and light cycles. They are provided with feed and water ad libitum.

-

Test Substance Administration: this compound is mixed into the feed at various concentrations.

-

In-life Observations: Animals are observed twice daily for clinical signs of toxicity. Body weights and feed consumption are recorded weekly for the first 13 weeks and then monthly.

-

Necropsy and Histopathology: At the end of the study, a complete necropsy is performed on all animals. Tissues from all major organs are collected, preserved, and examined microscopically by a pathologist.

Acute Oral Toxicity (OECD Guideline 423 - Acute Toxic Class Method): The LD50 value for this compound was likely determined using a method similar to the OECD 423 guideline. This method is a stepwise procedure using a small number of animals per step to classify a substance's toxicity.

-

Animal Selection: Healthy, young adult animals of a single sex (usually females) from a standard laboratory strain are used.

-

Dosing: The substance is administered orally at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight).

-

Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Stepwise Procedure: The outcome of the first step determines the next step. If mortality is observed, the dose for the next step is lowered. If no mortality is observed, the dose is increased. This continues until enough information is gathered to classify the substance's acute toxicity.

Handling and Safety Precautions

Due to the hazardous nature of this compound, strict safety protocols must be followed.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Facilities should be equipped with an eyewash station and a safety shower.[7]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[3][7]

-

Hand Protection: Wear appropriate chemical-resistant gloves. Gloves should be inspected before use and disposed of properly after handling.[3][11]

-

Skin and Body Protection: A lab coat or a chemical-resistant suit should be worn to prevent skin contact.[3]

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[7]

Handling and Storage

-

Avoid contact with skin, eyes, and clothing.[7]

-

Avoid inhalation of vapor or mist.[3]

-